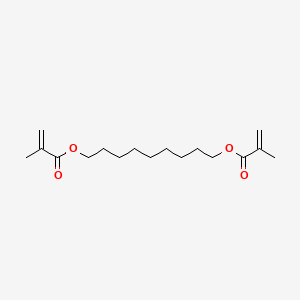
1,9-Nonanediol dimethacrylate
概要
説明
1,9-Nonanediol dimethacrylate is a clear, colorless liquid primarily used in biomaterial applications . It acts as a cross-linking agent in the production of polymer networks and can enhance drug delivery system efficacy . Its presence in medical-grade polymers helps in controlled drug release .
Synthesis Analysis
1,9-Nonanediol, also known as nonamethylene glycol, is a diol with the molecular formula HO(CH 2) 9 OH . It can be produced by isomerization of allyl alcohol . It can also be obtained by reacting methyl oleate with triethylsilyl hydrotrioxide and lithium aluminum hydride .Molecular Structure Analysis
The molecular formula of this compound is C17H28O4 . The IUPAC name is 9-(2-methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate . The InChI is 1S/C17H28O4/c1-14(2)16(18)20-12-10-8-6-5-7-9-11-13-21-17(19)15(3)4/h1,3,5-13H2,2,4H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 296.4 g/mol . It has a computed XLogP3-AA value of 5 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 14 rotatable bonds . The exact mass and monoisotopic mass are both 296.19875937 g/mol . The topological polar surface area is 52.6 Ų .科学的研究の応用
Biopolyester Production : 1,9-Nonanedioic acid, a related compound, is used in producing biopolyesters. A study by Lee et al. (2019) showed that this compound could be biologically synthesized from oleic acid and used with lipase for biopolyester production, indicating its potential in sustainable polymer synthesis (Lee et al., 2019).
Monobenzylation : Monobenzylation of 1,9-nonanediol, a process important in organic synthesis, has been studied by Ming-hua (2011) using 18-Crown-6 as a catalyst. This process is crucial for synthesizing various chemical products (Ming-hua, 2011).
Chromatography Applications : Xu et al. (2009) researched using different alkyl dimethacrylates, including 1,9-nonanediol dimethacrylate, to create monoliths for chromatography. This study highlights its role in improving separation efficiency in chromatographic processes (Xu et al., 2009).
Biochemical Applications : 1,9-Decanediol, a compound similar to this compound, has been studied by Lu et al. (2019) for its role as a biological nitrification inhibitor, impacting nitrogen loss in agricultural soils (Lu et al., 2019).
Polymer Science : Andrzejewska (1992) explored the photoinduced polymerization of butanediol-1,4 dimethacrylate in the presence of aliphatic sulfides, an important aspect of polymer chemistry (Andrzejewska, 1992).
Liquid Chromatography : Liu et al. (2012) demonstrated the use of various dimethacrylates, including this compound, in synthesizing monolithic capillary columns for liquid chromatography, important for chemical separation and analysis (Liu et al., 2012).
Safety and Hazards
1,9-Nonanediol dimethacrylate can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . Adequate ventilation should be ensured and all sources of ignition should be removed .
作用機序
Target of Action
1,9-Nonanediol dimethacrylate is a bifunctional methacrylate . It is primarily used as a monomer in the synthesis of polymers . As such, its primary targets are the polymer chains where it acts as a crosslinking agent .
Mode of Action
The mode of action of this compound involves the formation of covalent bonds with the polymer chains, thereby creating a crosslinked network . This crosslinking process enhances the mechanical properties of the resulting polymer, including its strength and stability .
Biochemical Pathways
By acting as a crosslinking agent, it influences the structure and properties of the resulting polymer .
Pharmacokinetics
Given its use as a monomer in polymer synthesis, it is likely that its bioavailability is influenced by factors such as its formulation and the specific conditions of the polymerization process .
Result of Action
The primary result of the action of this compound is the formation of a crosslinked polymer network . This network has enhanced mechanical properties, including increased strength and stability. These properties make the resulting polymer suitable for a variety of applications, including the manufacturing of aromatic chemicals and in the pharmaceutical industry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pressure conditions of the polymerization process can affect the efficacy of the crosslinking process . Additionally, the stability of the compound and the resulting polymer may be influenced by factors such as exposure to light, heat, and certain chemicals .
生化学分析
Biochemical Properties
1,9-Nonanediol dimethacrylate plays a significant role in biochemical reactions, particularly in the formation of polymer networks. It interacts with various enzymes and proteins, facilitating the crosslinking process. The compound’s methacrylate groups can undergo radical polymerization, forming covalent bonds with other monomers. This interaction is crucial in the synthesis of biocompatible materials used in medical and dental applications .
Cellular Effects
This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes involved in cell proliferation and differentiation. Additionally, the compound can impact the expression of genes related to cell adhesion and extracellular matrix formation, thereby influencing cell behavior and tissue development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The methacrylate groups can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. The compound’s ability to crosslink proteins and other biomolecules is essential for its role in the synthesis of biocompatible materials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is chemically stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that the compound’s crosslinking ability can diminish over time, affecting its efficacy in biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to promote tissue regeneration and wound healing. At high doses, it can exhibit toxic effects, including cytotoxicity and inflammation. These threshold effects highlight the importance of optimizing dosage levels for safe and effective use in biomedical applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidative metabolism and conjugation with glucuronic acid. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further undergo conjugation reactions, facilitating the compound’s excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its methacrylate groups can interact with intracellular proteins. This distribution pattern is essential for its role in crosslinking and polymerization processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the extracellular matrix. The compound’s methacrylate groups can undergo post-translational modifications, directing it to specific cellular compartments. This localization is crucial for its activity in crosslinking proteins and forming polymer networks .
特性
IUPAC Name |
9-(2-methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-14(2)16(18)20-12-10-8-6-5-7-9-11-13-21-17(19)15(3)4/h1,3,5-13H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVIKVWFGPLAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703113 | |
| Record name | 9-(2-Methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65833-30-9 | |
| Record name | 9-(2-Methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonamethylene Glycol Dimethacrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






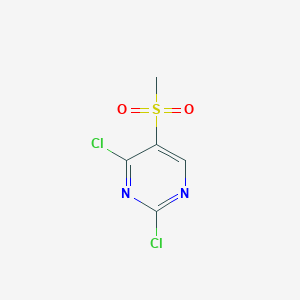
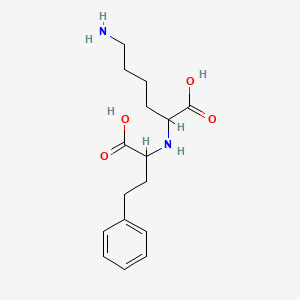


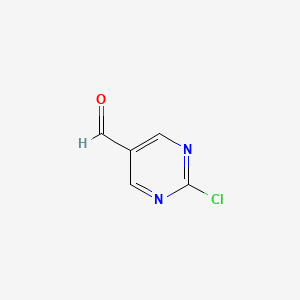
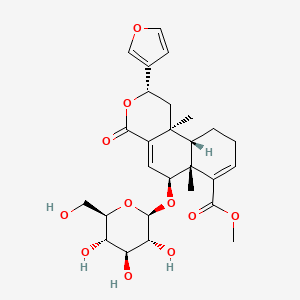
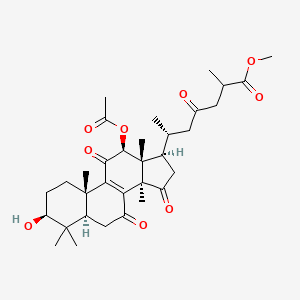
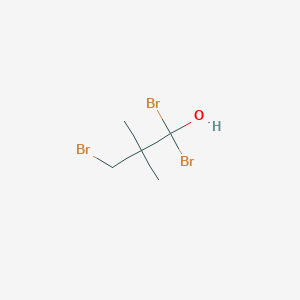

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)
